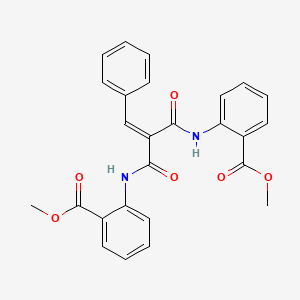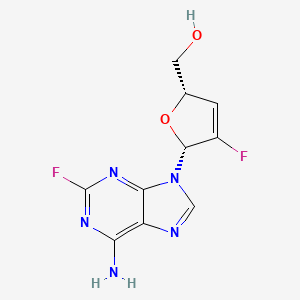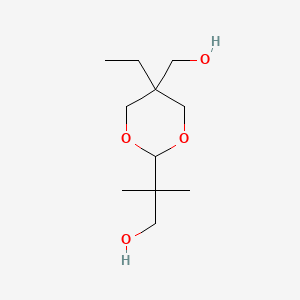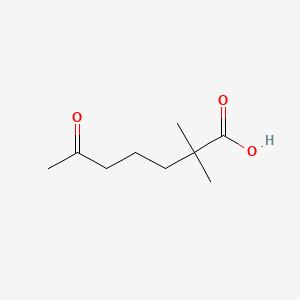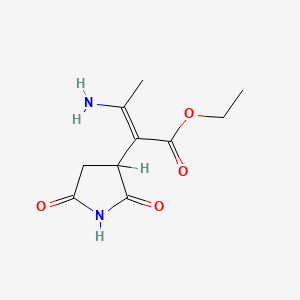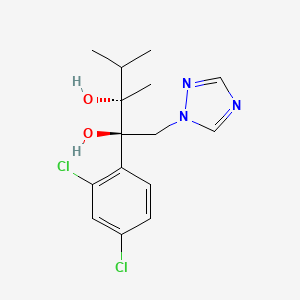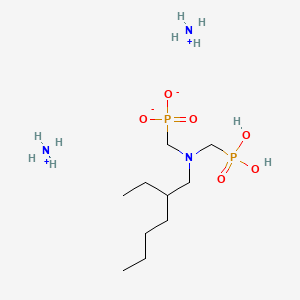
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties. It belongs to the class of bisphosphonates, which are widely used in various scientific and industrial applications. This compound is characterized by the presence of two phosphonate groups attached to a central nitrogen atom, which is further connected to a 2-ethylhexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Ethylhexylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product in a crystalline form.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.
Applications De Recherche Scientifique
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in bone-related diseases.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, which are cells responsible for bone resorption. This inhibition is achieved through the disruption of the mevalonate pathway, leading to decreased bone resorption and increased bone density.
Comparaison Avec Des Composés Similaires
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate
These compounds share similar structural features but differ in their specific cations and properties. The unique aspect of this compound lies in its ammonium cations, which can influence its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
94107-73-0 |
|---|---|
Formule moléculaire |
C10H31N3O6P2 |
Poids moléculaire |
351.32 g/mol |
Nom IUPAC |
diazanium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.2H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);2*1H3 |
Clé InChI |
QHRUBDXIOFVCOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


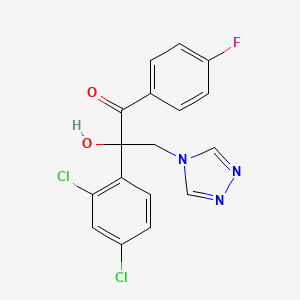
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
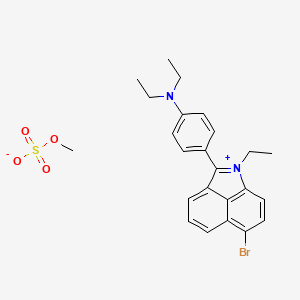
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
